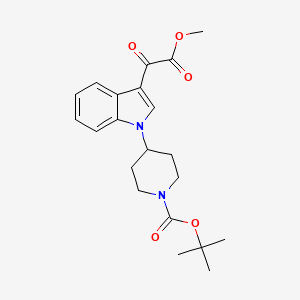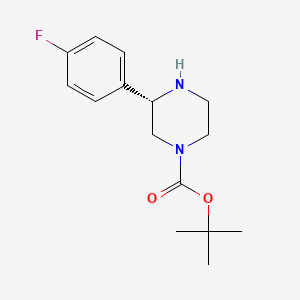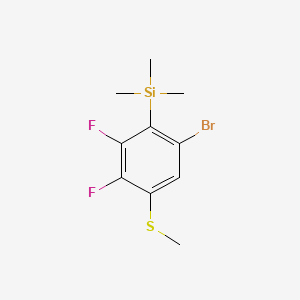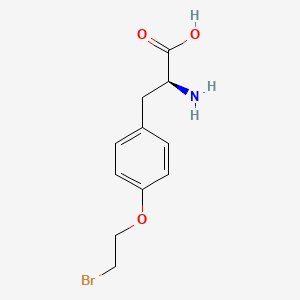
O-(2-bromoethyl)-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-bromoethyl)-tyrosine is an organic compound that features a tyrosine amino acid modified with a 2-bromoethyl group. This modification introduces a bromine atom into the structure, which can significantly alter the compound’s chemical properties and reactivity. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-bromoethyl)-tyrosine typically involves the reaction of tyrosine with 2-bromoethanol under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the hydroxyl group of tyrosine, followed by the addition of 2-bromoethanol. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
O-(2-bromoethyl)-tyrosine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azidoethyl-tyrosine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学研究应用
O-(2-bromoethyl)-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study protein modifications and interactions, as the bromoethyl group can form covalent bonds with nucleophilic amino acid residues.
Industry: The compound can be used in the development of new materials, such as polymers with unique properties or as a precursor for other industrial chemicals.
作用机制
The mechanism by which O-(2-bromoethyl)-tyrosine exerts its effects involves the reactivity of the bromoethyl group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or protein labeling.
相似化合物的比较
Similar Compounds
O-(2-chloroethyl)-tyrosine: Similar structure but with a chlorine atom instead of bromine.
O-(2-iodoethyl)-tyrosine: Contains an iodine atom, which can lead to different reactivity and biological effects.
O-(2-fluoroethyl)-tyrosine: Features a fluorine atom, often used in positron emission tomography (PET) imaging.
Uniqueness
O-(2-bromoethyl)-tyrosine is unique due to the specific reactivity of the bromoethyl group. Bromine is more reactive than chlorine but less so than iodine, providing a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in selective protein modification or targeted drug design.
属性
分子式 |
C11H14BrNO3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(2-bromoethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14BrNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1 |
InChI 键 |
OSYXBYWFALZNNG-JTQLQIEISA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCBr |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



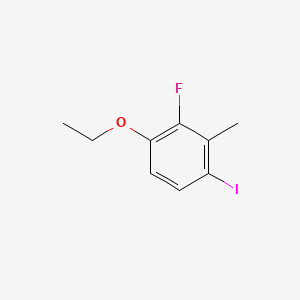
![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)
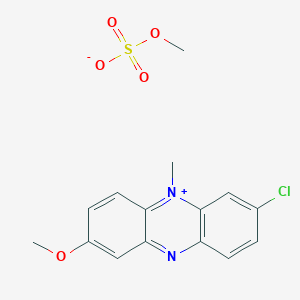
![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
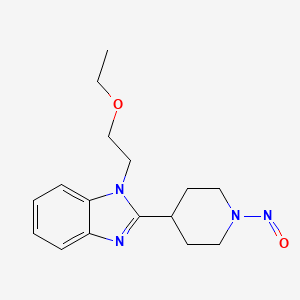
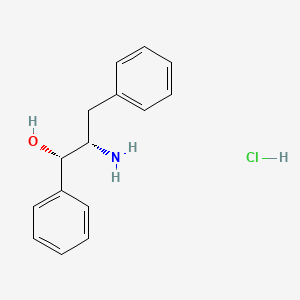
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
